2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE
Description
2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound that features a quinoline derivative
Properties
Molecular Formula |
C28H24N2O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-15-19(12-14-24(25)34-17-27(32)29-20-8-3-2-4-9-20)22-16-26(31)30-23-13-11-18-7-5-6-10-21(18)28(22)23/h2-15,22H,16-17H2,1H3,(H,29,32)(H,30,31) |
InChI Key |
QBCLIQMOWINQSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OCC(=O)NC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OCC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common route includes the condensation of an appropriate methoxy-substituted benzaldehyde with a tetrahydrobenzoquinoline derivative, followed by acylation with phenylacetamide. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
2-Hydroxyquinoline: Another quinoline derivative with notable pharmacological properties.
Uniqueness
What sets 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
